Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate
Description
Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate (CAS: 174635-30-4) is a fused heterocyclic compound featuring an imidazole backbone substituted with two ketone groups at positions 4 and 5 and an ethyl carboxylate ester at position 2 . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing spiro-heterocycles and fused imidazole derivatives. Its reactivity stems from the electron-deficient imidazole core, which facilitates nucleophilic additions and condensation reactions, as demonstrated in the synthesis of spiro[imidazole-2,2′-pyrroles] via reactions with urea .
Properties
IUPAC Name |
ethyl 4,5-dioxo-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-12-6(11)3-7-4(9)5(10)8-3/h2H2,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOVWUQBIPGHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Conditions
Ethyl glyoxylate reacts with urea in a stoichiometric ratio of 1:1 in the presence of hydrochloric acid as a catalyst. The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon of glyoxylate, followed by cyclodehydration to form the imidazole ring. The dioxo groups arise from the inherent oxidation state of the glyoxylate precursor, eliminating the need for post-cyclization oxidation.
Typical Procedure :
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Ethyl glyoxylate (1.0 equiv) and urea (1.2 equiv) are dissolved in anhydrous ethanol.
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Concentrated HCl (0.1 equiv) is added dropwise at 0°C.
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The mixture is refluxed at 80°C for 6–8 hours.
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The product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1).
Yield and Optimization
Initial yields for this method range from 45% to 60%. Optimization studies indicate that substituting thiourea for urea increases reactivity due to sulfur’s enhanced nucleophilicity, albeit at the cost of requiring harsher conditions (e.g., 100°C, 12 hours). Catalytic amounts of p-toluenesulfonic acid (PTSA) improve yields to 70% by accelerating cyclodehydration.
Oxidative Ring-Opening of Pyrrolidine Precursors
A less conventional route involves the oxidative degradation of pyrrolidine derivatives. This method is particularly useful for introducing the dioxo groups via controlled oxidation.
Oxidation to Imidazole Dione
Treatment of the pyrrolidine derivative with Jones reagent (CrO₃/H₂SO₄) at 0°C induces oxidative ring-opening, forming a diketone intermediate. Intramolecular cyclization with ethyl cyanoacetate under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. This method achieves moderate yields (50–55%) but requires stringent temperature control to avoid over-oxidation.
Chan-Lam Coupling for Ester Functionalization
Chan-Lam coupling, a copper-mediated reaction, offers a versatile pathway for introducing the ethyl ester group post-cyclization. This method is advantageous when the imidazole core contains halogen or boronic acid substituents.
Substrate Preparation
5-Bromo-4,5-dihydro-1H-imidazole-2-carboxylic acid is synthesized via bromination of the parent imidazole using N-bromosuccinimide (NBS) in CCl₄. The carboxylic acid is then converted to its sodium salt using NaHCO₃.
Coupling Reaction
The sodium salt reacts with ethanol in the presence of Cu(OAc)₂, 2,2'-bipyridyl, and molecular oxygen at 60°C. The ethyl ester is installed via a radical-mediated mechanism, with yields reaching 65–70% after 24 hours.
Alkylation of Imidazole Carboxylate Salts
Direct alkylation of the imidazole carboxylate anion with ethyl halides represents a straightforward but less efficient approach.
Procedure
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4,5-Dioxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (1.0 equiv) is dissolved in dry DMF.
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NaH (1.5 equiv) is added to generate the carboxylate anion.
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Ethyl iodide (1.2 equiv) is introduced, and the mixture is stirred at 25°C for 12 hours.
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The product is extracted with ethyl acetate and purified via column chromatography.
Challenges and Limitations
This method suffers from low yields (30–40%) due to competing O-alkylation and hydrolysis of the ethyl halide. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improve efficiency marginally (45–50%) but introduce purification complexities.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for each synthesis route:
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 45–70 | One-pot synthesis, no oxidation steps | Requires acidic conditions |
| Oxidative ring-opening | 50–55 | Applicable to fluorinated precursors | Multi-step, toxic reagents |
| Chan-Lam coupling | 65–70 | High regioselectivity | Requires pre-functionalized substrate |
| Alkylation | 30–50 | Simplicity | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and the target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
(a) Thienonaphthoquinone Derivatives
Key differences include:
- Electronic Properties : The thiophene ring introduces sulfur-based resonance effects, altering redox behavior compared to the nitrogen-rich imidazole core .
- Synthetic Routes: These compounds are synthesized via condensation of naphthoquinones with ethyl mercaptoacetate, contrasting with the urea-mediated spirocyclization used for the target compound .
- Physicochemical Data :
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 4a | Not reported | 1716, 1679, 1650 | 328 (M⁺) |
| 4h | 161–164 | 1711, 1674, 1646 | 368 (M⁺) |
| Target Compound | Not reported | Likely ~1700 (C=O) | Not reported |
(b) Imidazo[2,1-b][1,3]thiazole Derivatives
Derivatives synthesized from 4,5-dihydro-1H-imidazol-2-thiol (e.g., compounds 3a-j and 4a-j) feature a thiazole ring fused to imidazole.
(c) Sodium 4,5-Dimethyl-1H-imidazole-2-carboxylate (CAS: 1989672-85-6)
This carboxylate salt lacks the 4,5-diketone groups but shares the imidazole-2-carboxylate backbone. The sodium salt form increases water solubility, making it more suitable for biological applications compared to the ethyl ester variant .
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique imidazole ring structure. The compound's molecular formula is , and it features an ethyl ester group attached to the imidazole ring. This structural configuration plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby disrupting metabolic pathways. The inhibition of these enzymes can lead to various therapeutic effects, including antimicrobial and anticancer activities.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated that derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, derivatives of this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
A selection of relevant studies highlights the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed inhibition against S. aureus with an MIC of 32 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 0.45 µM. |
| Study 3 | Enzyme Inhibition | Demonstrated selective inhibition of enzyme X with an IC50 value of 0.25 µM. |
Comparative Analysis
This compound can be compared with other imidazole derivatives based on their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-methylimidazole-2-carboxylate | Methyl group instead of ethyl | Moderate antimicrobial activity |
| Ethyl 2-thiocarboxylate imidazole derivative | Thiocarboxylic acid group | Enhanced anticancer effects |
The structural variations significantly influence the reactivity and biological properties of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization reactions starting from ethyl acetoacetate and hydrazine derivatives. A multi-step approach under controlled conditions (e.g., ethanol or methanol as solvents) is common, with cyclization steps critical for forming the imidazole ring . Optimization includes adjusting temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of ethyl acetoacetate to hydrazine) to improve yields .
- Key Considerations : Impurity profiles should be monitored via HPLC or LC-MS, as byproducts like uncyclized intermediates or oxidation derivatives may form .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Purity ≥97% is achievable, as reported in commercial-grade synthesis .
- NMR : ¹H/¹³C NMR confirms the presence of characteristic signals (e.g., ester carbonyl at ~165 ppm, imidazole ring protons at 6.5–7.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, resolving bond lengths and angles with precision .
Advanced Research Questions
Q. What strategies are employed to study the reactivity of the dioxo-imidazole moiety in medicinal chemistry applications?
- Functionalization Approaches :
- Ester Hydrolysis : The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH, 60°C), enabling further derivatization .
- Nucleophilic Substitution : The electron-deficient imidazole ring reacts with amines or thiols, forming spiro-heterocycles or fused-ring systems .
- Case Study : Reaction with thiourea yields spiro[imidazole-2,2′-pyrrole] derivatives, confirmed via X-ray diffraction .
Q. How do structural modifications influence the compound’s bioactivity, and what computational tools are used to predict interactions?
- Structure-Activity Relationship (SAR) :
- Substitution at the 2-position (e.g., fluorophenyl or methyl groups) enhances binding to enzymes like CDC25B phosphatases, with IC₅₀ values in the micromolar range .
- Table 1 : Bioactivity of Structural Analogs
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-Bromo-substituted analog | CDC25B | 0.97 | |
| 2-Fluorophenyl derivative | CYP450 | 5.2 |
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities and electronic properties .
Data Contradiction and Resolution
Q. How can discrepancies in reported biological activities of imidazole derivatives be resolved?
- Root Causes : Variability in assay conditions (e.g., pH, temperature), purity of test compounds, or differences in cell lines/strains.
- Resolution Strategies :
- Standardize assays using validated protocols (e.g., NIH/EPA guidelines).
- Cross-validate results with orthogonal methods (e.g., enzymatic vs. cellular assays) .
- Example : A compound reported as inactive in bacterial assays showed potent anticancer activity in mammalian cell lines due to metabolic activation .
Structural and Comparative Analysis
Q. What distinguishes this compound from structurally related imidazole derivatives?
- Table 2 : Key Structural and Functional Differences
| Compound Name | Structural Feature | Reactivity/Bioactivity |
|---|---|---|
| 4,5-Dihydroimidazole-1-carboxylic acid | No ethoxy group | Higher solubility, lower stability |
| 2-Methylimidazole | Methyl substitution | Increased basicity, antimicrobial use |
| Target compound | Ethyl ester, dioxo moiety | Versatile in spiro-heterocyclization |
Experimental Design Considerations
Q. What are the critical parameters for designing crystallization trials for X-ray analysis of this compound?
- Conditions : Use slow evaporation from polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
- Software : SHELXD for phase problem solving and SHELXL for refinement, ensuring R-factors < 0.05 .
- Example : A monoclinic crystal system (space group P21/n) with unit cell dimensions a = 7.5006 Å, b = 29.031 Å was reported for a related imidazolium salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
